molecular formula C16H17Cl2N3O2 B11088693 2,2-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide

2,2-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide

Cat. No.: B11088693
M. Wt: 354.2 g/mol
InChI Key: LKUMFJWRMDPRLO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2,2-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide.

    Structure: It contains a cyclopropane ring, a pyrazole ring, and various substituents.

    Function: It likely has biological activity due to its intricate structure.

Preparation Methods

Synthetic Routes:

    Cyclopropane Formation: Start with a cyclopropane precursor (e.g., ethyl diazoacetate) and react it with the appropriate amine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine).

    Chlorination: Introduce chlorine atoms at the 2,2 positions using reagents like thionyl chloride or phosphorus pentachloride.

    Amide Formation: React the chlorinated intermediate with methylamine to form the amide.

    Final Steps: Optimize the reaction conditions for yield and purity.

Industrial Production:

Industrial-scale synthesis may involve continuous flow processes or batch reactions. Optimization ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the pyrazole ring or the cyclopropane moiety.

    Reduction: Reduction of the carbonyl group (3-oxo) could yield a corresponding alcohol.

    Substitution: Chlorine atoms can be replaced by other groups (e.g., amines, alkyls).

    Common Reagents: Thionyl chloride, sodium borohydride, Grignard reagents.

    Major Products: Various derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anticancer agent, anti-inflammatory drug, or enzyme inhibitor.

    Biological Studies: Explore its effects on cell signaling pathways, protein interactions, and gene expression.

    Materials Science: Assess its use in polymer chemistry or as a building block for novel materials.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or nucleic acids.

    Pathways: May modulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features (e.g., the cyclopropane ring).

    Similar Compounds: Include related structures like pyrazoles, amides, or cyclopropanes.

Properties

Molecular Formula

C16H17Cl2N3O2

Molecular Weight

354.2 g/mol

IUPAC Name

2,2-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H17Cl2N3O2/c1-10-12(19-14(23)15(2)9-16(15,17)18)13(22)21(20(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,19,23)

InChI Key

LKUMFJWRMDPRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3(CC3(Cl)Cl)C

Origin of Product

United States

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